REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([O:14][CH3:15])[CH:6]=1)(=[O:4])=[O:3]>CO.ClCCl.[Pd]>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH:8]=[C:7]([O:14][CH3:15])[CH:6]=1)[NH2:11])(=[O:3])=[O:4]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtrated above over a celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residual was crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
0.5 g (2.48 mmol; 44% yield) of a solid were obtained
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=C(N)C=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |